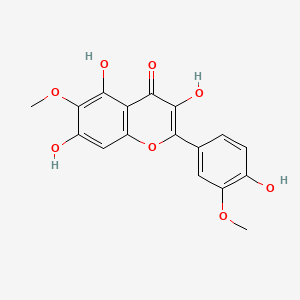

Spinacetin

Description

This compound has been reported in Capsicum annuum, Artemisia gmelinii, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-10-5-7(3-4-8(10)18)16-15(22)13(20)12-11(25-16)6-9(19)17(24-2)14(12)21/h3-6,18-19,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIDINOKCRFVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185433 | |

| Record name | Spinacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Spinacetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3153-83-1 | |

| Record name | Spinacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPINACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FBC7BNF1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spinacetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 236 °C | |

| Record name | Spinacetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spinacetin: A Technical Guide to Natural Sources and Extraction for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, extraction methodologies, and biological activities of spinacetin, a promising O-methylated flavonol. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to this compound

This compound (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one) is a flavonoid that has garnered significant interest for its potential therapeutic properties. As a member of the flavonol subclass of flavonoids, it shares a core structure known for its antioxidant and anti-inflammatory effects. This guide will explore its primary natural occurrences and the scientific methodologies for its isolation and quantification.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is spinach (Spinacia oleracea)[1][2][3]. It is one of the unique flavonoids found in this leafy green vegetable[4]. While spinach is the principal source, this compound has also been reported in other plant species, including:

The concentration of this compound and other flavonoids in spinach can vary depending on factors such as the specific cultivar, growing season, and cultivation practices[2][3].

Extraction Methodologies for this compound from Spinacia oleracea

Several extraction techniques have been employed to isolate this compound and other flavonoids from spinach. The choice of method and solvent significantly impacts the yield and purity of the final extract. This section details common experimental protocols and presents a comparative summary of their effectiveness.

Maceration

Maceration is a conventional solid-liquid extraction technique that involves soaking the plant material in a solvent for a specified period.

Experimental Protocol:

-

Sample Preparation: Fresh spinach leaves are chopped or dried and powdered.

-

Extraction: The prepared spinach is submerged in a solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:5 or 1:10 w/v).

-

Incubation: The mixture is left to stand for a defined period (e.g., 1, 3, or 5 days) with occasional agitation.

-

Filtration: The mixture is filtered to separate the liquid extract from the solid plant material.

-

Concentration: The solvent is removed from the extract, typically under vacuum using a rotary evaporator, to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, thereby improving extraction efficiency and reducing extraction time.

Experimental Protocol:

-

Sample Preparation: Dried and powdered spinach leaves (e.g., 10 g) are used.

-

Extraction: The sample is mixed with a solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:5 or 1:10 w/v).

-

Sonication: The mixture is subjected to ultrasonication for a defined period (e.g., 10, 20, or 30 minutes) at a controlled temperature and power. One study noted a 2.6-fold higher maximum extraction yield with ultrasound compared to conventional solvent extraction in a laboratory setting[6][7][8].

-

Filtration and Concentration: The subsequent steps of filtration and solvent evaporation are similar to those in maceration.

A high-throughput UAE method has been described as follows:

-

Sample: 500 mg ± 10 mg of spinach.

-

Solvent: 5 mL of 98:2 methanol:formic acid.

-

Procedure: Vortex for 1 minute, sonicate for 20 minutes, then centrifuge for 5 minutes at 3700 RPM at 4°C. The supernatant is collected, and the extraction process is repeated twice more with a 10-minute sonication time[1].

Pressurized Liquid Extraction (PLE)

Pressurized liquid extraction employs elevated temperatures and pressures to enhance the extraction process, allowing for faster extractions with less solvent.

Experimental Protocol:

-

Sample Preparation: Dried spinach is used as the starting material.

-

Extraction: The sample is packed into an extraction cell and extracted with a solvent (e.g., water or a 70:30 mixture of ethanol and water) under controlled temperature (50 to 190°C) and pressure.

-

Collection: The extract is collected in a vial. Studies have shown that a 70:30 ethanol-water mixture is more effective than water for extracting flavonoids from spinach using PLE[9][10]. Flavonoids were effectively extracted between 50 to 150°C with the ethanolic solvent[9][10].

Quantitative Comparison of Extraction Methods

The yield of flavonoids from spinach is highly dependent on the chosen extraction method and parameters. While specific quantitative data for this compound is not always reported individually, the total flavonoid content can serve as a proxy for extraction efficiency.

| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Temperature (°C) | Duration | Reported Yield (Total Flavonoids) | Reference |

| Maceration | 70% Ethanol | 1:10 | Room Temperature | 5 days | Lower than UAE | [11] |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 1:10 | Not specified | 30 minutes | 4.27 ± 0.02 mgQE/g | [11] |

| High-Throughput UAE | 98:2 Methanol:Formic Acid | 1:10 | 4 | 20 min + 2x10 min | 93.1 – 187.26 mg/100 g fresh weight | [1] |

| Pressurized Liquid Extraction (PLE) | 70:30 Ethanol:Water | Not specified | 50-150 | Not specified | Effective extraction in this range | [9][10] |

mgQE/g: milligram Quercetin Equivalents per gram of dry extract.

Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly in the context of inflammation and cancer.

Inhibition of Mast Cell Activation (Anti-inflammatory Pathway)

This compound has been shown to suppress the activation of mast cells, which are key players in allergic and inflammatory responses. This is achieved through the inhibition of the IgE-mediated signaling cascade. The primary mechanism is the abolishment of Syk-dependent activation.

Key inhibitory actions of this compound in this pathway include:

-

Upstream Inhibition: Prevents the activation of Spleen tyrosine kinase (Syk) and Linker for Activated T cells (LAT).

-

Downstream Signal Blockade: Inhibits the activation of Phospholipase Cγ (PLCγ) and cytosolic Phospholipase A2 (cPLA2).

-

MAPK Pathway Inhibition: Suppresses the phosphorylation of key Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.

-

Akt/NF-κB Pathway Inhibition: Attenuates the activation of the Akt/Nuclear Factor-kappa B (NF-κB) signaling axis.

-

Calcium Mobilization: Reduces intracellular calcium (Ca2+) mobilization.

This compound's inhibition of the IgE-mediated mast cell activation pathway.

Inhibition of Hedgehog Signaling Pathway (Anti-cancer Mechanism)

In the context of prostate cancer, this compound has been found to inhibit the expression of Gli1, a key transcription factor in the Hedgehog signaling pathway. This pathway is crucial for embryonic development and is often aberrantly reactivated in various cancers, promoting cell proliferation and survival.

Experimental Workflow for Investigating Anti-Cancer Effects:

The investigation of this compound's effect on the Hedgehog pathway typically follows this experimental workflow:

References

- 1. A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]

- 5. Recovery of Added-Value Compounds from Orange and Spinach Processing Residues: Green Extraction of Phenolic Compounds and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scaling up continuous ultrasound-assisted extractor for plant extracts by using spinach leaves as a test material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scaling up continuous ultrasound-assisted extractor for plant extracts by using spinach leaves as a test material - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pressurized liquid extraction of flavonoids from spinach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]

A Technical Guide to the Spinacetin Biosynthetic Pathway in Spinacia oleracea

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Spinacia oleracea L. (spinach) is a rich source of a unique profile of bioactive flavonoids, which are secondary metabolites known for their antioxidant and anti-inflammatory properties.[1] Among these are several O-methylated flavonols, with spinacetin being a notable compound found in spinach leaves.[2][3] this compound (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one) is a doubly O-methylated derivative of the flavonol quercetagetin. Understanding its biosynthetic pathway is crucial for metabolic engineering, agricultural enhancement, and exploring its pharmacological potential.

While the complete pathway has not been fully elucidated in a single study for Spinacia oleracea, this guide reconstructs the most probable sequence based on the well-established general flavonoid biosynthesis pathway and enzymatic steps characterized in other plant species.[4][5] This document provides an in-depth overview of the core enzymatic steps, presents available quantitative data, details relevant experimental protocols, and offers a visual representation of the metabolic cascade.

The Core Biosynthetic Pathway to this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the starter molecule 4-coumaroyl-CoA from phenylalanine. This molecule then enters the flavonoid-specific branch, culminating in a series of hydroxylation and methylation reactions to yield this compound. The pathway can be segmented into three major stages:

-

Formation of the Flavonol Core (Quercetin): This is the central pathway for producing most flavonols.

-

Hydroxylation to Quercetagetin: A key step that adds a hydroxyl group at the C-6 position of the A-ring, creating the immediate precursor to this compound.

-

Regiospecific O-Methylation: Two successive methylation events yield the final this compound molecule.

The proposed enzymatic sequence is detailed below.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic route from the central flavonoid intermediate, Naringenin, to this compound.

Caption: Proposed enzymatic steps for the biosynthesis of this compound from Naringenin.

Enzymatic Steps

-

Flavonoid 3'-hydroxylase (F3'H): The pathway diverges towards quercetin-type flavonols with the hydroxylation of naringenin at the 3' position on the B-ring to form eriodictyol.[5]

-

Flavanone 3-hydroxylase (F3H): This enzyme hydroxylates eriodictyol at the C-3 position of the C-ring, producing dihydroquercetin (taxifolin).[4]

-

Flavonol synthase (FLS): FLS introduces a double bond between C-2 and C-3 of the C-ring, converting dihydroquercetin into the common flavonol, quercetin.[4]

-

Flavonol 6-hydroxylase (F6H): This is a critical step for creating the this compound backbone. F6H hydroxylates quercetin at the C-6 position of the A-ring to produce quercetagetin. This enzyme activity is essential for this specific branch of flavonoid metabolism.[4]

-

Flavonoid O-methyltransferase 1 (FOMT1): The first methylation likely occurs at the 6-hydroxyl group of quercetagetin, producing patuletin. Patuletin is another methylated flavonol known to be present in spinach.[3][6]

-

Flavonoid O-methyltransferase 2 (FOMT2): A second, distinct O-methyltransferase acts on the 3'-hydroxyl group of patuletin to yield the final product, this compound.[2][6] The order of methylation events may vary, but this sequence is biochemically probable.

Quantitative Data on Flavonoids in Spinacia oleracea

Direct quantitative data on the enzyme kinetics (K_m, V_max) and absolute concentrations of pathway intermediates for this compound biosynthesis in spinach are not extensively reported in the literature. However, several studies have quantified the total flavonoid content and the concentrations of major aglycones, providing a valuable reference for the pathway's output.

| Compound Class / Specific Compound | Concentration Range (mg/100g Fresh Weight) | Method | Reference(s) |

| Total Flavonoids | 82 – 224 | Various | [7][8] |

| 75.1 – 187.3 | UHPLC-MS/MS | [7][9] | |

| Flavonoid Aglycones (from hydrolysis) | |||

| Apigenin | ~17.0 | HPLC-ESI-MS/MS | [10] |

| Quercetin | ~5.0 | HPLC-ESI-MS/MS | [10] |

| Kaempferol | ~3.0 | HPLC-ESI-MS/MS | [10] |

| Myricetin | ~0.4 | HPLC-ESI-MS/MS | [10] |

Note: The data for aglycones represent the amounts measured after acid hydrolysis of flavonoid glycosides, not the free aglycone concentrations in the tissue. The majority of flavonoids in spinach exist as glycosides.

Experimental Protocols

The following sections detail standardized methodologies for the extraction and analysis of this compound and related flavonoids from Spinacia oleracea, as well as a general protocol for a flavonoid O-methyltransferase enzyme assay.

Flavonoid Extraction from Spinach Tissue

This protocol is a representative method for extracting flavonoids for subsequent analysis by UHPLC-MS/MS.[7][9]

Objective: To efficiently extract a broad range of flavonoid compounds from fresh spinach leaves.

Materials:

-

Fresh spinach leaves

-

Liquid nitrogen

-

Lyophilizer (freeze-dryer)

-

Extraction Solvent: 1:1 Methanol:H₂O with 0.1% Formic Acid (v/v)

-

Internal Standards (e.g., Naringenin, not present in spinach)

-

Vortex mixer, centrifuge (4°C)

-

0.22 µm syringe filters (PTFE)

Procedure:

-

Sample Preparation: Harvest fresh spinach leaves, flash-freeze them in liquid nitrogen, and lyophilize until completely dry to obtain a stable dry weight.

-

Homogenization: Grind the lyophilized tissue to a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: a. Weigh approximately 10 mg of powdered tissue into a 2 mL microcentrifuge tube. b. Add 1 mL of pre-chilled Extraction Solvent. c. Add internal standard solution to monitor extraction efficiency. d. Vortex vigorously for 1 minute to ensure thorough mixing.

-

Sonication: Place the tubes in an ultrasonic bath for 10 minutes to enhance cell lysis and extraction.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet insoluble debris.

-

Filtration: Carefully transfer the supernatant to a clean tube. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Storage: Store the vials at -20°C until analysis to prevent degradation.

UHPLC-MS/MS Analysis of Flavonoids

Objective: To separate, identify, and quantify flavonoids from the spinach extract.

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Mobile Phases:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Procedure:

-

Chromatographic Separation: a. Set the column temperature to 40°C. b. Inject 1-5 µL of the filtered extract. c. Use a flow rate of 0.3 mL/min. d. Apply a binary gradient. Example Gradient: 5% B (0-1 min), ramp to 95% B (1-9 min), hold at 95% B (9-10 min), return to 5% B (10-10.5 min), and equilibrate (10.5-11.5 min).

-

Mass Spectrometry Detection: a. Operate the ESI source in negative ion mode, as flavonoids readily deprotonate. b. Set key parameters: Capillary voltage (~3.0 kV), desolvation temperature (~350°C), and gas flows as per instrument recommendations. c. For quantification, use Multiple Reaction Monitoring (MRM) mode. For each compound, define a precursor ion (the deprotonated molecule [M-H]⁻) and one or two product ions generated by collision-induced dissociation (CID). d. For this compound, the precursor ion would be m/z 345.06 and product ions would be selected based on fragmentation patterns (e.g., loss of methyl groups).

-

Quantification: Generate standard curves using authentic standards where available. For compounds without standards, semi-quantification can be performed relative to a structurally similar compound.

Experimental Workflow Diagram

Caption: A typical workflow for the extraction and analysis of spinach flavonoids.

Conclusion and Future Directions

The biosynthetic pathway to this compound in Spinacia oleracea is a specialized branch of the well-conserved flavonoid pathway, distinguished by a key 6-hydroxylation step followed by two regiospecific O-methylations. While the overall framework can be confidently proposed, significant research gaps remain. Future work should focus on:

-

Gene Discovery: Identifying and characterizing the specific genes encoding Flavonol 6-hydroxylase (F6H) and the O-methyltransferases (FOMTs) responsible for converting quercetagetin to this compound in spinach.

-

Enzyme Kinetics: Performing in vitro biochemical assays with recombinant spinach enzymes to determine substrate specificity, reaction kinetics, and the precise order of methylation.

-

Metabolic Flux Analysis: Using isotopic labeling to trace the flow of precursors through the pathway in vivo, confirming the proposed steps and identifying potential regulatory bottlenecks.

Addressing these questions will provide a complete picture of this compound biosynthesis, enabling targeted strategies for enhancing its content in spinach and facilitating its potential use in nutraceutical and pharmaceutical applications.

References

- 1. A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Spinacia oleracea L. Baby Leaves as a Source of Bioactive Principles: The Chemical Profiling of Eco-Sustainable Extracts by Using LC-ESI/HRMS- and 1H NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Spinacetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinacetin is a naturally occurring O-methylated flavonol, a subclass of flavonoids known for their significant biological activities.[1] It is predominantly found in spinach (Spinacia oleracea) but has also been identified in other plant species.[1] As a polyketide, this compound is characterized by a C6-C3-C6 backbone and is biosynthetically derived from the phenylpropanoid pathway. Its structure, featuring multiple hydroxyl and methoxy groups, underpins its notable antioxidant and anti-inflammatory properties, making it a compound of high interest for nutraceutical and therapeutic applications.[2] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and pathway visualizations to support further research and development.

Part 1: Physicochemical Properties

This compound's chemical structure and physical characteristics are foundational to its biological function and solubility.

Chemical Identity

The chemical identity of this compound is defined by its molecular structure and various chemical identifiers, which are crucial for database referencing and regulatory purposes.

| Identifier | Value | Citation |

| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | [3] |

| Molecular Formula | C₁₇H₁₄O₈ | [3][4] |

| CAS Number | 3153-83-1 | [3] |

| Synonyms | Quercetagetin 3',6-dimethyl ether; 3,4',5,7-Tetrahydroxy-3',6-dimethoxyflavone | [3][4] |

| InChIKey | XWIDINOKCRFVHQ-UHFFFAOYSA-N | [3] |

| SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O | [3] |

Physical Properties

The physical properties of this compound influence its handling, formulation, and bioavailability.

| Property | Value | Citation |

| Molecular Weight | 346.3 g/mol | [3][5] |

| Exact Mass | 346.06886740 Da | [3] |

| Appearance | Powder | [5] |

| Melting Point | 228-236 °C | [3] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [5] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 8 | [3] |

| Topological Polar Surface Area | 126 Ų | [3] |

Part 2: Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for the identification and structural confirmation of this compound. Below are the characteristic spectral data.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak corresponding to its exact mass. Fragmentation patterns can help in identifying its structural moieties. In electrospray ionization negative mode (ESI-MS/MS), a deprotonated molecular ion [M-H]⁻ at m/z 345 is observed. Subsequent fragmentation often involves the loss of methyl groups, producing predominant ions at m/z 330 and 315.

UV-Visible (UV-Vis) Spectroscopy

As a flavonol, this compound exhibits a characteristic UV-Vis absorption spectrum with two main bands. These bands are attributed to the electronic transitions within the benzoyl (Band II) and cinnamoyl (Band I) systems of the flavonoid structure.

-

Band I (λmax): Typically observed in the range of 350-385 nm.

-

Band II (λmax): Typically observed in the range of 240-280 nm.

The exact absorption maxima can be influenced by the solvent and pH.

Infrared (IR) Spectroscopy

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups.

-

C-H stretching (aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C=O stretching (carbonyl): A strong, sharp peak around 1650-1660 cm⁻¹, characteristic of the C4 ketone in the C-ring.

-

C=C stretching (aromatic): Multiple bands in the 1450-1610 cm⁻¹ region.

-

C-O stretching (ether and phenol): Bands in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. While a complete, assigned spectrum for pure this compound is not available in the cited literature, data for the closely related compound, this compound-7-O-glucoside, provides valuable insights into the chemical shifts of the core structure. The aglycone part of this molecule is this compound.

¹H-NMR Data of this compound Moiety (in CD₃OD, 400 MHz) [3] (Data inferred from this compound-7-O-glucoside)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 7.71 | d | 2.1 |

| H-6' | 7.59 | dd | 8.4, 2.1 |

| H-5' | 6.95 | d | 8.4 |

| H-8 | 6.81 | s | |

| 3'-OCH₃ | 3.94 | s | |

| 6-OCH₃ | 3.86 | s |

¹³C-NMR Data A full ¹³C-NMR spectrum for this compound is not readily available in the searched literature. However, based on the general chemical shifts for flavonoids, the following assignments can be predicted:

-

C=O (C-4): ~176 ppm

-

Aromatic carbons (oxygenated): 130-165 ppm

-

Aromatic carbons (non-oxygenated): 90-130 ppm

-

Methoxy carbons (-OCH₃): 55-65 ppm

Part 3: Biological Activity and Signaling Pathways

This compound is recognized for its potent anti-inflammatory and antioxidant activities. It modulates key cellular signaling pathways involved in inflammation.

Anti-inflammatory Activity

This compound has been shown to exert significant anti-inflammatory effects by inhibiting the activation of mast cells.[2][4][5] Mast cell degranulation releases histamine and other inflammatory mediators, and its inhibition is a key target for anti-inflammatory therapies.

The primary mechanism of this compound's anti-inflammatory action involves the suppression of the Syk signaling pathway in IgE/antigen-stimulated mast cells.[2][4] This initial inhibition triggers a downstream cascade, leading to the downregulation of several key signaling molecules, including:

-

Linker of Activated T-cells (LAT)

-

Phospholipase Cγ (PLCγ)

-

Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38

-

The Akt/NF-κB signaling axis

This cascade ultimately results in the reduced release of histamine and the decreased production of inflammatory mediators like leukotriene C4 (LTC₄) and interleukin-6 (IL-6).[4]

Antioxidant Activity

The polyphenolic structure of this compound, with its multiple hydroxyl groups, confers strong antioxidant properties. It can act as a free radical scavenger, donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). This activity helps to mitigate oxidative stress, which is implicated in a wide range of chronic diseases.

Part 4: Experimental Protocols

This section provides detailed methodologies for the extraction of this compound and for in vitro assays to evaluate its biological activity.

Extraction and Isolation of this compound from Spinach

This protocol is a generalized method based on solvent extraction techniques for flavonoids from plant material.

-

Sample Preparation: Fresh spinach leaves are washed, freeze-dried, and ground into a fine powder.

-

Extraction:

-

The powdered spinach is macerated with a polar solvent, such as methanol or an 80% ethanol solution, at a ratio of 1:10 (w/v).

-

The mixture is subjected to ultrasonication for approximately 20-30 minutes to enhance extraction efficiency.

-

The mixture is then agitated at room temperature for 24 hours.

-

-

Filtration and Concentration:

-

The extract is filtered through Whatman No. 1 filter paper.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.

-

-

Purification (Column Chromatography):

-

The crude extract is adsorbed onto silica gel (60-120 mesh).

-

The adsorbed sample is loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound (identified by comparison with a standard) are pooled and concentrated to yield the purified compound.

-

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

-

Preparation of Reagents:

-

Test Solution: Prepare stock solutions of this compound in DMSO and dilute to various concentrations (e.g., 100 to 1000 µg/mL) with phosphate-buffered saline (PBS, pH 6.4).

-

Albumin Solution: Prepare a 1% w/v solution of bovine serum albumin (BSA) in PBS.

-

Standard Drug: Prepare a solution of Diclofenac sodium (e.g., 100 µg/mL) as a positive control.

-

-

Assay Procedure:

-

To 2.8 mL of PBS, add 0.2 mL of the 1% BSA solution.

-

Add 2 mL of the test solution (or standard drug/control).

-

The control tube contains 2 mL of distilled water instead of the test solution.

-

Incubate the reaction mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

-

Cool the solutions to room temperature.

-

-

Measurement and Calculation:

-

Measure the turbidity (absorbance) of the solutions at 660 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Conclusion

This compound is a promising flavonoid with well-defined physicochemical properties and significant biological potential. Its antioxidant and potent anti-inflammatory activities, mediated through the inhibition of the Syk signaling pathway, position it as a strong candidate for further investigation in the development of new therapeutics for inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this valuable natural compound.

References

Spinacetin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of its Physicochemical Properties, Biological Activities, and Mechanisms of Action

Introduction

Spinacetin is a naturally occurring O-methylated flavonol found in various plants, most notably in spinach (Spinacia oleracea).[1] As a member of the flavonoid class of polyphenols, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, molecular structure, and its well-documented anti-inflammatory and antioxidant properties. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive compound.

Physicochemical Properties of this compound

This compound is chemically defined as 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3153-83-1 | [2][3] |

| Molecular Formula | C₁₇H₁₄O₈ | [1][3] |

| Molecular Weight | 346.29 g/mol | [4] |

| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one | [2] |

| SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O | [1] |

| Appearance | Powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Anti-inflammatory and Anti-allergic Activities

This compound has demonstrated significant anti-inflammatory and anti-allergic activities, primarily through the modulation of mast cell activation.[5][6][7] Mast cells play a pivotal role in the inflammatory response by releasing various mediators such as histamine, leukotrienes, and pro-inflammatory cytokines upon activation.

Inhibition of Mast Cell Degranulation and Mediator Release

In vitro studies using bone marrow-derived mast cells (BMMCs) and rat basophilic leukemia (RBL-2H3) cells have shown that this compound effectively inhibits the release of key inflammatory mediators.

| Mediator | Cell Line | This compound Concentration (µM) | Inhibition | Reference |

| Histamine | BMMCs | 1, 2, 5 | Dose-dependent inhibition | [5][8] |

| Leukotriene C₄ (LTC₄) | BMMCs | 1, 2, 5 | Dose-dependent inhibition | [6][7] |

| Interleukin-6 (IL-6) | BMMCs | 1, 2, 5 | Dose-dependent inhibition | [6][7] |

Experimental Protocol: In Vitro Inhibition of Mast Cell Mediator Release

Cell Culture and Stimulation:

-

Bone marrow cells are cultured in RPMI 1640 medium supplemented with 10% FBS, antibiotics, and 20% pokeweed mitogen-stimulated spleen conditioned medium (as a source of IL-3) for over 3 weeks to differentiate into BMMCs.[6]

-

BMMCs or RBL-2H3 cells are sensitized with anti-DNP IgE overnight.

-

Cells are pre-treated with varying concentrations of this compound (e.g., 1, 2, and 5 µM) for 1 hour.

-

Mast cell activation is induced by challenging with DNP-HSA.[6]

Measurement of Mediator Release:

-

Histamine, LTC₄, and IL-6: The levels of these mediators in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[6]

-

Intracellular Calcium (Ca²⁺) Mobilization: Cells are loaded with a fluorescent calcium indicator dye. The change in fluorescence intensity, which corresponds to the intracellular Ca²⁺ concentration, is measured following stimulation with DNP-HSA in the presence or absence of this compound.[5]

In Vivo Anti-allergic Activity: Passive Cutaneous Anaphylaxis (PCA)

The anti-allergic efficacy of this compound has been confirmed in a murine model of passive cutaneous anaphylaxis (PCA). Oral administration of this compound significantly attenuated the IgE/antigen-mediated PCA reaction.[5][9]

| Animal Model | This compound Dosage (mg/kg) | Effect | Reference |

| ICR Mice | 25 and 50 | Dose-dependent attenuation of PCA reaction | [9] |

Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Mice

Sensitization and Challenge:

-

Mice are intradermally injected with anti-DNP IgE in one ear to sensitize the local mast cells.

-

After 24 hours, this compound (25 or 50 mg/kg) is administered orally.

-

One hour after this compound administration, the mice are intravenously challenged with DNP-HSA containing Evans blue dye.

Evaluation of PCA Reaction:

-

The extent of the allergic reaction is quantified by measuring the amount of Evans blue dye that has extravasated into the ear tissue. The dye is extracted from the ear tissue and its absorbance is measured spectrophotometrically.[5]

Molecular Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key signaling molecules upstream of mast cell activation. The primary mechanism involves the inhibition of the Syk-dependent signaling cascade, which subsequently downregulates the NF-κB and MAPK pathways.[5][6]

Inhibition of NF-κB and MAPK Signaling Pathways

Western blot analysis has revealed that this compound inhibits the phosphorylation of several critical proteins in the NF-κB and MAPK signaling pathways in activated mast cells.[6][7]

| Signaling Pathway | Target Protein | Effect of this compound | Cell Line |

| Upstream Signaling | Syk | Inhibition of phosphorylation | BMMCs |

| LAT | Inhibition of phosphorylation | BMMCs | |

| PLCγ | Inhibition of phosphorylation | BMMCs, RBL-2H3 | |

| MAPK Pathway | ERK | Inhibition of phosphorylation | RBL-2H3 |

| JNK | Inhibition of phosphorylation | RBL-2H3 | |

| p38 | Inhibition of phosphorylation | RBL-2H3 | |

| NF-κB Pathway | Akt | Inhibition of phosphorylation | RBL-2H3 |

| IκBα | Inhibition of phosphorylation | RBL-2H3 | |

| NF-κB p65 | Inhibition of nuclear translocation | RBL-2H3 | |

| Downstream Effector | cPLA₂ | Inhibition of translocation to the nucleus | RBL-2H3 |

Experimental Protocol: Western Blot Analysis of Signaling Proteins

-

Cell Lysis: Following stimulation, cells are lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Syk, Syk, p-ERK, ERK, p-p65, p65).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Caption: this compound's inhibitory effect on the mast cell activation signaling pathway.

Antioxidant Activity

This compound also exhibits potent antioxidant properties, which contribute to its overall anti-inflammatory effects by scavenging free radicals and reducing oxidative stress.

| Assay | IC₅₀ Value (µg/mL) | Reference |

| DPPH Radical Scavenging | 22.87 (for spinach extract) | [10] |

| ABTS Radical Scavenging | Data not available for pure this compound |

Experimental Protocol: DPPH Radical Scavenging Assay

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and antioxidant properties. Its mechanism of action, centered on the inhibition of the Syk-dependent activation of mast cells and the subsequent downregulation of the NF-κB and MAPK signaling pathways, provides a strong rationale for its further investigation as a potential therapeutic agent for inflammatory and allergic diseases. This technical guide offers a foundational resource for researchers and drug development professionals to advance the study and application of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C17H14O8 | CID 5321435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS:3153-83-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant Activity of Brazilian Vegetables and Its Relation with Phenolic Composition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Mechanism of Action of Spinacetin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro mechanisms of action of spinacetin, a flavonoid found in spinach and other medicinal plants. It consolidates findings from multiple studies, focusing on its anti-inflammatory, anti-cancer, and enzyme-inhibitory properties. The information is presented to support further research and drug development initiatives.

Anti-inflammatory and Anti-allergic Mechanisms

This compound demonstrates potent anti-inflammatory and anti-allergic activities primarily by inhibiting the activation of mast cells, which are critical mediators of type I hypersensitivity reactions. The mechanism is centered on the suppression of key signaling cascades initiated by the cross-linking of the high-affinity IgE receptor, FcεRI.

1.1 Inhibition of the Syk-Dependent Signaling Pathway

In vitro studies using bone marrow-derived mast cells (BMMCs) and rat basophilic leukemia (RBL)-2H3 cells show that this compound's primary target in the IgE-mediated signaling cascade is Spleen tyrosine kinase (Syk).[1][2][3][4] Syk is a crucial upstream signaling molecule that gets activated following antigen-IgE-FcεRI cross-linking. This compound inhibits the phosphorylation and activation of Syk without affecting the upstream kinases Fyn and Lyn.[1][4]

This upstream inhibition of Syk leads to the downstream suppression of multiple signaling pathways:

-

Phospholipase Cγ (PLCγ) Pathway: Inhibition of Syk prevents the phosphorylation of Linker for Activated T cells (LAT) and subsequent activation of PLCγ. This blockade results in reduced intracellular Ca2+ mobilization, a critical step for mast cell degranulation and histamine release.[1][4]

-

MAPK Pathway: this compound suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun-NH2-terminal kinase (JNK), and p38.[1][2] This leads to the inhibition of cytosolic phospholipase A2 (cPLA2) activation and translocation, thereby reducing the production of inflammatory lipid mediators like leukotriene C4 (LTC4).[1]

-

Akt/NF-κB Pathway: The compound also inhibits the Akt/IκBα/NF-κB signaling axis.[1][4] This suppression leads to a decrease in the production and expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6).[1][4]

Notably, this compound did not affect mast cell activation induced by PMA (a protein kinase C activator) and A23187 (a calcium ionophore), confirming its mechanism is specific to the upstream, Syk-dependent portion of the FcεRI pathway.[1][4]

Caption: this compound inhibits IgE-mediated mast cell activation by targeting Syk.

1.2 Quantitative Data on Anti-inflammatory Effects

| Cell Line | Parameter Measured | Concentration(s) | Effect | Citation |

| BMMCs | Histamine Release | 1, 2, 5 µM | Significant inhibition | [1][3] |

| BMMCs | LTC4 Production | 1, 2, 5 µM | Significant inhibition | [1][3] |

| BMMCs | IL-6 Production | 1, 2, 5 µM | Significant inhibition | [1][3] |

| BMMCs | Intracellular Ca2+ | 1, 2, 5 µM | Suppressed mobilization | [1][3] |

| BMMCs | Syk Phosphorylation | 1, 2, 5 µM | Inhibition | [1] |

| RBL-2H3 | ERK, JNK, p38 Phosphorylation | Not specified | Inhibition | [1][4] |

| RBL-2H3 | Akt/IκBα/NF-κB Pathway | Not specified | Inhibition | [1][4] |

Anti-Cancer Mechanism

This compound has been shown to inhibit the growth of certain cancer cells in vitro, with a notable mechanism identified in prostate cancer.

2.1 Inhibition of Hedgehog Signaling Pathway

In prostate cancer cell models, this compound has been found to inhibit the Hedgehog signaling pathway.[5] This pathway is crucial for the growth and survival of many types of cancer. This compound was shown to inhibit the expression of Gli1, a key transcription factor and a reliable indicator of Hedgehog pathway activation.[5] This effect was observed in both TRAMP-C2 mouse prostate cancer cells and Shh Light II reporter cells.[5]

Caption: this compound inhibits Gli1 expression in prostate cancer cells.

2.2 Quantitative Data on Anti-cancer Effects

| Cell Line | Parameter Measured | Concentration | Effect | Citation |

| TRAMP-C2 (prostate) | Cell Growth | 0.1% (in extract) | ~50% inhibition | [5] |

| TRAMP-C2 (prostate) | Gli1 Expression (RTPCR) | 1 µM | Inhibition | [5] |

| Shh Light II (reporter) | Gli1 Expression (Luciferase) | 1 µM | Inhibition | [5] |

Direct Enzyme Inhibition

Beyond modulating signaling kinases within a pathway, this compound has been identified as a direct inhibitor of at least one key enzyme involved in inflammation.

3.1 Soluble Epoxide Hydrolase (sEH) Inhibition

This compound exhibits inhibitory activity against soluble epoxide hydrolase (sEH).[2] This enzyme is responsible for the degradation of anti-inflammatory epoxy fatty acids. By inhibiting sEH, this compound can increase the levels of these beneficial mediators, contributing to its overall anti-inflammatory profile.

3.2 Quantitative Data on Enzyme Inhibition

| Enzyme | IC50 Value | Citation |

| Soluble Epoxide Hydrolase (sEH) | 16.58 µM | [2] |

Experimental Protocols

4.1 Mast Cell Degranulation (Histamine Release) Assay

-

Cell Culture: Culture BMMCs or RBL-2H3 cells in appropriate media (e.g., RPMI-1640 or DMEM supplemented with FBS, antibiotics, and necessary growth factors).

-

Sensitization: Sensitize cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 12-24 hours.

-

Treatment: Wash cells with a buffer (e.g., Siraganian buffer) to remove unbound IgE. Pre-treat the cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control for 1-2 hours at 37°C.

-

Stimulation: Induce degranulation by adding an antigen, such as DNP-HSA (e.g., 100 ng/mL), for 30-60 minutes at 37°C.

-

Quantification: Centrifuge the plates to pellet the cells. Collect the supernatant. Measure the histamine concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions. Total histamine release is determined by lysing an equal number of untreated cells.

-

Calculation: Express histamine release as a percentage of total histamine after subtracting spontaneous release (vehicle control without antigen).

Caption: Workflow for assessing this compound's anti-inflammatory activity.

4.2 Western Blotting for Signaling Proteins

-

Cell Treatment & Lysis: Following the treatment and stimulation protocol described above, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-Syk, anti-Syk, anti-phospho-ERK) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

4.3 Gli1 Luciferase Reporter Assay

-

Cell Culture & Transfection: Culture Shh Light II cells, which stably express a Gli1-responsive firefly luciferase reporter and a constitutive Renilla luciferase control.

-

Treatment: Seed cells in a multi-well plate. Treat with this compound or vehicle for a specified duration (e.g., 24-48 hours). A known Hedgehog pathway agonist may be used to stimulate the pathway.

-

Lysis & Reading: Lyse the cells using the passive lysis buffer provided in a dual-luciferase reporter assay kit.

-

Quantification: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized activity in this compound-treated cells to vehicle-treated cells.

References

- 1. This compound Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Antioxidant Profile of Spinacetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinacetin, an O-methylated flavonol predominantly found in spinach (Spinacia oleracea), is a flavonoid of significant interest for its potential antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant activity of this compound, drawing upon available in vitro and cellular-based evidence. While quantitative data for pure this compound is limited in the current scientific literature, this guide synthesizes information from studies on spinach extracts rich in this compound and its derivatives, as well as data from structurally similar flavonoids like patuletin, to elucidate its probable mechanisms of action. This document details its role in scavenging free radicals, its potential influence on key cellular signaling pathways such as Nrf2 and MAPK, and provides comprehensive experimental protocols for the principal antioxidant assays discussed.

Introduction to this compound and its Antioxidant Potential

This compound (3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one) is a flavonoid that contributes to the antioxidant capacity of spinach, a vegetable well-regarded for its health benefits.[1][2] Flavonoids, as a class of polyphenolic compounds, are known to exhibit antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that regulate endogenous antioxidant defenses.[3] this compound's chemical structure, featuring multiple hydroxyl groups and a C2-C3 double bond, suggests a strong potential for antioxidant activity. While direct studies on pure this compound are scarce, research on this compound glycosides has indicated moderate DPPH radical scavenging and high ABTS radical scavenging activities.[4][5]

In Vitro Antioxidant Capacity

Several assays are commonly employed to determine the antioxidant capacity of compounds in vitro. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).

Radical Scavenging Assays: DPPH and ABTS

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The antioxidant potential is determined by the color change associated with the formation of the Fe²⁺-TPTZ complex. Although specific FRAP values for pure this compound are not documented, spinach extracts containing this compound show considerable ferric reducing power.[8]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by comparing the decay of the fluorescent signal to a standard, typically Trolox. Data for pure this compound is not available, but for the structurally related compound patuletin, an ORAC value of 4581 µmol of Trolox equivalents/g of extract has been reported.[7]

Cellular Antioxidant Activity (CAA)

The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy by assessing the ability of a compound to prevent oxidative stress within a cellular environment. This assay accounts for factors such as cell uptake and metabolism. While no specific CAA data for this compound has been found, the general methodology is provided in this guide.

Modulation of Cellular Signaling Pathways

Flavonoids are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity. While direct evidence for this compound's activation of the Nrf2 pathway is lacking, many flavonoids have been shown to be potent activators of this pathway.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38 MAPK, are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli. Oxidative stress can activate these pathways. Some flavonoids have been shown to modulate MAPK signaling to enhance antioxidant defenses. For instance, activation of certain MAPKs can lead to the phosphorylation and subsequent activation of Nrf2. Conversely, inhibition of pro-oxidant MAPK signaling can mitigate oxidative damage. The specific effects of this compound on MAPK pathways in the context of oxidative stress have not yet been elucidated.

Quantitative Data Summary

Due to the limited availability of studies on pure this compound, this table includes data on spinach extracts and the structurally related flavonoid, patuletin, for comparative purposes.

| Assay | Test Substance | Result | Reference |

| DPPH Radical Scavenging | This compound Glycosides | Moderate Activity | [4][5] |

| DPPH Radical Scavenging | Patuletin Glycosides | SC50 ≈ 31.9 µg/mL | [7] |

| ABTS Radical Scavenging | This compound Glycosides | High Activity | [4][5] |

| ORAC | Patuletin Glycosides | 4581 µmol of Trolox equivalents/g of extract | [7] |

Note: The data presented are not for pure this compound and should be interpreted with caution. Further research is required to determine the specific antioxidant capacity of pure this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made.

-

Reaction: In a 96-well plate, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.

ABTS Radical Cation Decolorization Assay

Protocol:

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound in a suitable solvent.

-

Reaction: Add a small volume of each this compound dilution to a fixed volume of the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: The absorbance is read at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Protocol:

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

-

Sample Preparation: Prepare dilutions of this compound.

-

Reaction: A small volume of the sample is added to a large volume of the FRAP reagent.

-

Incubation: The reaction is incubated at 37°C for a short period (e.g., 4 minutes).

-

Measurement: The absorbance of the blue-colored product is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Protocol:

-

Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard (Trolox).

-

Sample Preparation: Prepare dilutions of this compound.

-

Reaction: In a black 96-well plate, the sample, fluorescein, and AAPH are mixed.

-

Measurement: The fluorescence is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and comparing it to the AUC of a Trolox standard curve. Results are expressed as Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

Protocol:

-

Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and allowed to attach.

-

Loading: The cells are treated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Treatment: The cells are then incubated with various concentrations of this compound.

-

Oxidative Stress Induction: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.

-

Measurement: The fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH, is measured over time.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the EC50 value is determined. Results are often expressed as quercetin equivalents.

Conclusion and Future Directions

This compound, a flavonoid found in spinach, holds promise as a natural antioxidant. While direct evidence of its antioxidant capacity and its specific interactions with cellular signaling pathways is currently limited, data from related compounds and spinach extracts suggest it likely possesses significant radical scavenging and cellular protective effects. The provided experimental protocols offer a framework for future research to precisely quantify the antioxidant activity of pure this compound and to elucidate its mechanisms of action, particularly its role in modulating the Nrf2 and MAPK signaling pathways. Such studies are crucial for validating its potential as a therapeutic agent in the prevention and treatment of oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ukm.my [ukm.my]

- 3. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patulin activates the NRF2 pathway by modulation of miR-144 expression in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory and Antioxidant Properties of the Extract, Tiliroside, and Patuletin 3-O- β-D-Glucopyranoside from Pfaffia townsendii (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spinacetin: A Technical Guide to its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinacetin, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in drug development. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its impact on mast cell activation and associated signaling pathways. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the involved signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Mast Cell Activation

This compound exerts its primary anti-inflammatory effects by suppressing the activation of mast cells, which are critical mediators of allergic and inflammatory responses.[1][2][3] Upon activation by immunoglobulin E (IgE) and antigen (Ag) complexes, mast cells degranulate, releasing a cascade of pro-inflammatory mediators including histamine, leukotrienes, and cytokines.[1] this compound intervenes in this process by inhibiting key signaling pathways that govern mast cell activation.

Inhibition of the Syk-Dependent Signaling Pathway

A crucial target of this compound is the Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase essential for signal transduction downstream of the high-affinity IgE receptor (FcεRI).[1][4] By inhibiting the activation of Syk, this compound effectively blocks the initiation of the inflammatory cascade. This inhibitory action subsequently prevents the phosphorylation and activation of downstream signaling molecules, including Linker for Activated T cells (LAT) and Phospholipase Cγ (PLCγ).[1]

Downregulation of MAPKs and NF-κB Signaling

This compound has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][2] These kinases play a pivotal role in mediating the expression of various pro-inflammatory genes.

Furthermore, this compound inhibits the Akt/nuclear factor-kappa B (NF-κB) signaling pathway.[1] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators in IgE/Ag-Stimulated BMMCs

| Mediator | This compound Concentration (µM) | % Inhibition (Approx.) | Reference |

| Histamine Release | 1 | ~20% | [1] |

| 2 | ~40% | [1] | |

| 5 | ~60% | [1] | |

| Leukotriene C4 (LTC4) Production | 1 | ~30% | [1] |

| 2 | ~50% | [1] | |

| 5 | ~70% | [1] | |

| Interleukin-6 (IL-6) Production | 1 | ~25% | [1] |

| 2 | ~45% | [1] | |

| 5 | ~65% | [1] |

Table 2: In Vivo Efficacy in Passive Cutaneous Anaphylaxis (PCA) Mouse Model

| Treatment | Dosage (mg/kg, oral) | Inhibition of Evans Blue Extravasation | Reference |

| This compound | 25 | Dose-dependent attenuation | [1][2] |

| This compound | 50 | Significant attenuation | [1][2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Mast Cell Activation

-

Cell Lines:

-

Bone Marrow-Derived Mast Cells (BMMCs)

-

Rat Basophilic Leukemia (RBL)-2H3 cells

-

Human Mast Cell line (HMC-1)

-

-

Activation Protocol (IgE/Ag-Stimulated BMMCs):

-

Sensitize BMMCs with anti-dinitrophenyl (DNP) IgE (0.5 µg/mL) overnight.

-

Wash the cells to remove unbound IgE.

-

Pre-incubate the sensitized cells with varying concentrations of this compound (e.g., 1, 2, and 5 µM) for 1 hour.

-

Stimulate the cells with DNP-human serum albumin (HSA) (10 ng/mL) for the desired time period (e.g., 15 minutes for LTC4 analysis, 6 hours for IL-6 analysis).

-

Collect the supernatant for mediator release assays (Histamine, LTC4, IL-6 ELISAs).

-

Lyse the cells for protein analysis (Western blotting for phosphorylation of Syk, LAT, PLCγ, MAPKs, Akt, and IκBα).

-

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

-

Animal Model: Male ICR mice (7 weeks old).

-

Protocol:

-

Intradermally inject one ear of each mouse with 80 ng of anti-DNP IgE.

-

After 24 hours, orally administer this compound (25 or 50 mg/kg) or a vehicle control. Dexamethasone can be used as a positive control.

-

One hour after drug administration, intravenously challenge the mice with 60 µg of DNP-HSA in a 200 µL solution of PBS containing 1% (w/v) Evans blue dye.

-

After 1 hour, euthanize the mice and excise the ears.

-

Dissolve the ears in 400 µL of formamide at 63°C overnight.

-

Measure the absorbance of the extracted Evans blue dye at 630 nm to quantify plasma extravasation, an indicator of the inflammatory response.[2]

-

Conclusion

This compound demonstrates potent anti-inflammatory effects primarily through the inhibition of IgE/Ag-mediated mast cell activation. Its ability to target the Syk-dependent signaling pathway and subsequently downregulate MAPK and NF-κB activation highlights its potential as a multi-target therapeutic agent. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further development. The detailed experimental protocols outlined in this guide offer a foundation for researchers to replicate and expand upon these findings, paving the way for future pre-clinical and clinical investigations into the therapeutic applications of this compound for inflammatory diseases.

References

- 1. This compound Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

Spinacetin: A Technical Guide to its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinacetin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its notable anti-inflammatory and potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of this compound. It details the compound's origins, its modulatory effects on key inflammatory signaling pathways, and provides established experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Introduction

This compound, chemically known as 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one, is a flavonoid found in various plant species, most notably in spinach (Spinacia oleracea) from which it derives its name.[1] Flavonoids are a diverse group of polyphenolic compounds recognized for their antioxidant, anti-inflammatory, and other health-promoting benefits. This compound's unique structural characteristics contribute to its distinct biological activities, making it a compound of interest for further investigation and potential therapeutic application.

Discovery and History

While this compound has been identified as a constituent of spinach and other plants, a definitive historical account of its initial isolation and characterization remains to be fully elucidated in contemporary scientific literature. It is widely acknowledged to be one of the key flavonoids present in Spinacia oleracea.[1][2] Further research into historical phytochemical analyses of spinach from the mid-20th century may provide more specific details regarding its original discovery.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory activity, primarily through the modulation of key signaling cascades involved in the inflammatory response.

Inhibition of Mast Cell Activation

This compound has been shown to suppress the activation of mast cells, which are critical mediators of allergic and inflammatory responses.[3] It inhibits the release of histamine and other inflammatory mediators, such as leukotriene C4 (LTC4) and interleukin-6 (IL-6), from activated mast cells.[3]

Modulation of Syk Signaling Pathway